Product packaging for Ivacaftor Orthoisomer(Cat. No.:CAS No. 873051-52-6)

Ivacaftor Orthoisomer

Cat. No.: B8822587
CAS No.: 873051-52-6
M. Wt: 392.5 g/mol
InChI Key: IYUOJODHESOPMY-UHFFFAOYSA-N
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Description

Contextualization of Ivacaftor (B1684365) within Modern Medicinal Chemistry

Ivacaftor (VX-770) represents a landmark achievement in precision medicine for the treatment of cystic fibrosis (CF). nih.gov It was the first drug approved to address the underlying cause of CF in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. nih.govwikipedia.org Ivacaftor functions as a "potentiator," a molecule that enhances the channel-open probability (gating) of the CFTR protein on the cell surface, thereby facilitating increased chloride ion transport. nih.govCurrent time information in Bangalore, IN.drugbank.com

The discovery of Ivacaftor was the result of extensive high-throughput screening and iterative structure-activity relationship (SAR) studies. Current time information in Bangalore, IN.acs.org Its molecular structure, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, was meticulously optimized for potency, selectivity, and favorable pharmacokinetic properties. Current time information in Bangalore, IN.acs.org The quinolone scaffold is a key pharmacophore, and the amide linkage is crucial for its biological activity. mdpi.com Ivacaftor's development highlights the power of modern medicinal chemistry to design targeted therapies for genetic diseases. wikipedia.orgmdpi.com

Defining the Academic and Research Scope of Ivacaftor Orthoisomer

Within the synthetic pathway and potential degradation profile of Ivacaftor, the existence of positional isomers is a chemical reality. One such isomer is the "this compound." This compound shares the same molecular formula and weight as Ivacaftor but differs in the substitution pattern on the phenol (B47542) ring. Specifically, the hydroxyl (-OH) group is positioned ortho (adjacent) to the amide linker, as opposed to the meta position in the parent Ivacaftor molecule.

The academic and research scope of the this compound is currently centered on its identity as a process-related impurity or reference standard for analytical purposes. o2hdiscovery.cofrontiersin.orgpharmaffiliates.com While the pharmacology of Ivacaftor is well-documented, a significant gap exists in the scientific literature regarding its orthoisomer. This article aims to collate the known chemical information for the this compound and to highlight the absence of published research into its potential biological activity, thereby defining it as an unexamined entity in the context of CFTR modulation.

Chemical and Physical Properties

The fundamental identity of a chemical compound is defined by its structure and associated properties. For Ivacaftor and its orthoisomer, the key distinction lies in the placement of the hydroxyl group on the di-tert-butylphenyl moiety.

PropertyIvacaftorThis compound
IUPAC Name N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide nih.govN-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide acs.orgpharmaffiliates.com
CAS Number 873054-44-5 nih.gov873051-52-6 acs.orgo2hdiscovery.co
Molecular Formula C₂₄H₂₈N₂O₃ acs.orgnih.govC₂₄H₂₈N₂O₃ acs.org
Molecular Weight 392.5 g/mol acs.orgnih.gov392.5 g/mol acs.org

This table presents a side-by-side comparison of the fundamental chemical identifiers and properties of Ivacaftor and its orthoisomer.

Synthesis and Characterization

The synthesis of Ivacaftor has been described through several routes, generally involving the coupling of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid fragment with an appropriate aminophenol derivative. drugbank.commdpi.com One of the pivotal steps is the amide bond formation between the quinoline (B57606) core and the substituted aniline (B41778). mdpi.com

The this compound, identified chemically as N-(3,5-Di-tert-butyl-2-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, would be synthesized using a different starting aminophenol: 3-amino-2,6-di-tert-butylphenol, as opposed to the 5-amino-2,4-di-tert-butylphenol (B1521839) used for Ivacaftor. This isomer is primarily available commercially as a reference standard for analytical and quality control purposes in the manufacturing of Ivacaftor. frontiersin.orgnih.gov Its characterization data is provided by suppliers to ensure its identity and purity for use in analytical methods, such as chromatography, to detect and quantify it as a potential impurity in the final API. frontiersin.orgpharmaffiliates.com

Research Findings

A comprehensive review of the scientific literature reveals extensive research on Ivacaftor, detailing its mechanism of action as a CFTR potentiator, its metabolic pathways, and its clinical efficacy. wikipedia.orgnih.goveuropa.eu Studies have explored the structure-activity relationships of numerous Ivacaftor derivatives to understand the key molecular features required for CFTR potentiation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

873051-52-6

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(3,5-ditert-butyl-2-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)14-11-17(24(4,5)6)21(28)19(12-14)26-22(29)16-13-25-18-10-8-7-9-15(18)20(16)27/h7-13,28H,1-6H3,(H,25,27)(H,26,29)

InChI Key

IYUOJODHESOPMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C

Origin of Product

United States

Structural Elucidation and Definitive Characterization of Ivacaftor Orthoisomer

Systematic Nomenclature and Chemical Identity

The foundational aspect of characterizing any chemical entity lies in its systematic nomenclature and the clear definition of its structure. This section outlines the formal naming and the specific structural attributes of the Ivacaftor (B1684365) orthoisomer, particularly in contrast to its parent compound, Ivacaftor.

IUPAC Designation of Ivacaftor Orthoisomer

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. Following these rules, the systematic name for the this compound is N-(3,5-Di-tert-butyl-2-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide . pharmaceresearch.comsimsonpharma.comcleanchemlab.com This name precisely describes the molecular structure, identifying all functional groups and their relative positions on the chemical scaffold.

Distinguishing Structural Features from the Ivacaftor Parent Compound

The this compound is a positional isomer of the drug Ivacaftor. Both compounds share the same molecular formula, C₂₄H₂₈N₂O₃, and molecular weight, approximately 392.5 g/mol . pharmaceresearch.com The structural difference, which is critical to their distinct identities, lies in the substitution pattern on the di-tert-butyl-hydroxyphenyl moiety.

Ivacaftor (Parent Compound): The IUPAC name is N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. nih.goveuropa.eu In this molecule, the hydroxyl (-OH) group is at the C5 position, and the two bulky tert-butyl groups are at the C2 and C4 positions of the phenyl ring.

This compound: The hydroxyl group is located at the C2 position, directly adjacent (in the ortho position) to the amide linker. The two tert-butyl groups are situated at the C3 and C5 positions. pharmaceresearch.com

This variance in the placement of the hydroxyl group and the tert-butyl groups on the phenyl ring is the sole structural distinction between the two isomers. This seemingly minor change can lead to significant differences in the physicochemical properties and the three-dimensional shape of the molecules, which in turn can influence their spectroscopic signatures.

Advanced Spectroscopic Characterization Methodologies

To unambiguously identify and differentiate between isomers like Ivacaftor and its orthoisomer, advanced spectroscopic techniques are indispensable. These methods provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: The difference in the substitution pattern of the phenyl ring between Ivacaftor and its orthoisomer would result in distinct ¹H NMR spectra. The aromatic protons on the hydroxyphenyl ring would exhibit different chemical shifts and coupling patterns due to their changed proximity to the hydroxyl and tert-butyl groups. In the orthoisomer, the proton on the phenyl ring is situated differently relative to the electron-donating hydroxyl and bulky tert-butyl groups compared to the parent Ivacaftor, leading to a unique spectral fingerprint.

¹³C NMR: Similarly, the ¹³C NMR spectra would show clear differences. The chemical shifts of the carbon atoms in the hydroxyphenyl ring, particularly the carbons bonded to the hydroxyl group (C-OH) and the amide group (C-N), would be significantly affected by their altered electronic environments in the orthoisomer versus the parent compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule with high accuracy.

Molecular Formula Confirmation: For both Ivacaftor and its orthoisomer, HRMS would confirm the identical molecular formula of C₂₄H₂₈N₂O₃ by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ at approximately m/z 393. nih.gov

Fragment Analysis: While both isomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) may show subtle differences. The stability of certain fragment ions can be influenced by the position of the substituents. For instance, the primary fragmentation of Ivacaftor often involves the cleavage of the amide bond, with a characteristic transition of 393 > 337 m/z. nih.gov The relative abundance of this and other fragment ions could differ for the orthoisomer due to the proximity of the hydroxyl group to the amide linkage, which might influence the fragmentation pathway. However, distinguishing positional isomers based solely on fragmentation can be challenging as they often yield very similar fragment ions. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Signatures

IR and UV-Vis spectroscopy provide information on the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Both Ivacaftor and its orthoisomer will show characteristic absorption bands for the N-H stretch, O-H stretch, C=O (amide and ketone) stretches, and aromatic C-H and C=C bonds. A key difference is anticipated in the O-H and N-H stretching regions. In the orthoisomer, the hydroxyl group at the C2 position is adjacent to the amide N-H. This proximity allows for the formation of a strong intramolecular hydrogen bond. This internal hydrogen bonding typically causes the O-H and N-H stretching bands to broaden and shift to lower wavenumbers compared to the parent Ivacaftor, where such an interaction is not possible. Distinguishing positional isomers can often be achieved by comparing the IR spectra in this manner. researchgate.netspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique analyzes the electronic transitions within a molecule, particularly in conjugated systems. Both Ivacaftor and its orthoisomer possess the same chromophore—the quinolone and phenyl rings. However, the position of the hydroxyl group, an auxochrome, can influence the wavelength of maximum absorption (λmax). Studies on Ivacaftor have reported a λmax at approximately 310 nm or 351 nm, depending on the analytical conditions. researchgate.netwisdomlib.org The altered position of the hydroxyl group in the orthoisomer is expected to cause a slight shift (either bathochromic or hypsochromic) in the λmax due to its modified electronic interaction with the conjugated system.

Solid-State Structural Analysis

The characterization of a compound's solid state is fundamental to understanding its physicochemical properties. For the this compound, which is chemically known as N-(3,5-Di-tert-butyl-2-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, solid-state analysis confirms its crystalline phase and distinguishes it from other isomers and polymorphic forms. clearsynth.comsynzeal.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's performance, making this analysis a critical step. newdrugapprovals.orgallfordrugs.com

X-ray Powder Diffraction (PXRD) for Crystalline Phase Identification

X-ray Powder Diffraction (PXRD) is a non-destructive analytical technique that serves as a distinctive fingerprint for a crystalline solid. americanpharmaceuticalreview.com The method involves irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern. Each crystalline form produces a unique pattern based on the specific arrangement of atoms in its crystal lattice. americanpharmaceuticalreview.com This technique is essential for differentiating between various polymorphs, solvates, and isomers. google.comjustia.comnih.gov

For the this compound, a PXRD analysis would be the primary method to identify its specific crystalline phase and ensure it is free from contamination by other forms, such as the known polymorphs of ivacaftor (e.g., Forms A, B, C). acs.org The diffraction pattern is defined by the positions of the peaks, given as 2θ (two-theta) angles, and their corresponding relative intensities.

While specific, publicly available PXRD data for the this compound is not documented in the provided search results, the following table represents a hypothetical PXRD pattern. This illustrates how such data would be presented to uniquely characterize the crystalline form of the orthoisomer.

Hypothetical PXRD Data for this compound
Peak Position (°2θ) ± 0.2°Relative Intensity (%)
7.845
11.560
14.9100
17.285
19.870
22.190
25.455

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the format and type of data obtained from a PXRD analysis.

Potential for Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the most definitive technique for determining the precise three-dimensional structure of a molecule at an atomic level. ceitec.czbruker.com Unlike PXRD, which uses a powder, SC-XRD requires a single, high-quality crystal. ub.edu The resulting data allows for the unambiguous determination of bond lengths, angles, and the absolute conformation of the molecule within the crystal lattice. ub.eduacs.org

A successful single-crystal X-ray diffraction study of the this compound would provide incontrovertible proof of its chemical structure, definitively confirming the ortho positioning of the hydroxyl group on the phenyl ring relative to the amide linker. This information is invaluable for understanding structure-activity relationships and for computational modeling. The process involves growing a suitable crystal, mounting it in a diffractometer, and collecting diffraction data to solve and refine the structure. ub.edu

The crystallographic parameters obtained from such a study would define the unit cell of the crystal. While a specific crystal structure for the this compound is not available in the public domain, a potential set of crystallographic data is presented below for illustrative purposes.

Hypothetical Single-Crystal Data for this compound
Crystallographic ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.15
b (Å)12.30
c (Å)18.55
α (°)90
β (°)90
γ (°)90
Volume (ų)2315.4

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It represents the type of parameters that would be determined from a single-crystal X-ray diffraction experiment.

Synthetic Pathways and Mechanistic Formation of Ivacaftor Orthoisomer

Exploration of Orthoisomer Generation as a Byproduct in Ivacaftor (B1684365) Synthesis

The synthesis of Ivacaftor involves the amide coupling of two key fragments: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 5-amino-2,4-di-tert-butylphenol (B1521839). nih.govmdpi.com The formation of the Ivacaftor orthoisomer as a byproduct primarily arises from the lack of complete regioselectivity during the synthesis of the substituted aminophenol precursor. acs.org Impurities can develop during the manufacturing process, and their control is vital for the drug's quality and safety. daicelpharmastandards.com

The generation of positional isomers is a common challenge in electrophilic aromatic substitution reactions on substituted benzene (B151609) rings. The synthesis of the 5-amino-2,4-di-tert-butylphenol intermediate often begins with 2,4-di-tert-butylphenol (B135424). nih.gov A key step in one of the patented routes involves the nitration of a protected form of this phenol (B47542), 2,4-di-tert-butylphenyl methyl carbonate. acs.org

The hydroxyl (or carbonate) group is a strong ortho-, para-directing group, while the two bulky tert-butyl groups are also ortho-, para-directors. The nitration of 2,4-di-tert-butylphenyl methyl carbonate is intended to introduce a nitro group at the 5-position (para to the first tert-butyl group and ortho to the second). acs.org However, competing nitration can occur at the 6-position (ortho to the carbonate and the first tert-butyl group). Subsequent reduction of this 6-nitro isomer would yield 6-amino-2,4-di-tert-butylphenol, the precursor to the this compound.

Several factors influence the ratio of these positional isomers:

Steric Hindrance: The bulky tert-butyl groups sterically hinder substitution at the adjacent ortho positions. This is why nitration at position 6 is generally less favored than at position 5, but it is not completely suppressed.

Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers, potentially increasing the yield of the ortho-substituted byproduct.

Catalyst and Reagent Choice: The choice of nitrating agent (e.g., KNO₃/H₂SO₄, fuming HNO₃) and the presence of catalysts can alter the regioselectivity of the reaction. acs.orgacs.org For example, the Fries rearrangement, which can be used to synthesize hydroxyacetophenones, is known to produce both ortho and para isomers, with the ratio dependent on the acid catalyst and temperature. researchgate.net

Table 1: Reaction Conditions Potentially Influencing Isomer Formation

Reaction StepPrecursorReagents/ConditionsDesired Product (for Ivacaftor)Potential Byproduct (for Orthoisomer)Influencing Factors
Nitration 2,4-di-tert-butylphenyl methyl carbonateKNO₃, H₂SO₄, -5 to 0 °C acs.org2,4-di-tert-butyl-5-nitrophenyl methyl carbonate2,4-di-tert-butyl-6-nitrophenyl methyl carbonateTemperature, steric hindrance from t-butyl groups, directing effect of carbonate group.
Friedel-Crafts Alkylation 3-Aminophenol (B1664112)t-BuOH, H₂SO₄ acs.org5-Amino-2,4-di-tert-butylphenolOther isomers (e.g., 3-amino-2,6-di-tert-butylphenol)Catalyst concentration, temperature, reaction time.
Cyclization (Quinoline Synthesis) Diethyl ethoxymethylene malonate, Aniline (B41778)1. Neat, 110-150 °C2. Diphenyl ether, ~230 °C or POCl₃/PPA, 70 °C sci-hub.seEthyl 4-hydroxyquinoline-3-carboxylateN/A (Isomerism arises from the phenol component)High temperatures and strong acids can create other byproducts but are less likely to cause positional isomerization on the quinoline (B57606) core itself. google.com

The primary competing reaction mechanism responsible for the formation of the this compound is electrophilic aromatic substitution at an alternative position on the phenol ring. The hydroxyl group is a powerful activating ortho-, para-director due to resonance stabilization of the sigma complex (the arenium ion intermediate).

When 2,4-di-tert-butylphenol is the precursor, the incoming electrophile (e.g., nitronium ion, NO₂⁺) is directed to positions ortho and para to the hydroxyl group. Position 4 is already occupied by a tert-butyl group. This leaves positions 2 (also occupied), 6 (ortho), and the positions on the other side of the ring. The positions are numbered such that the hydroxyl group is at C1. This makes the tert-butyl groups at C2 and C4. The available positions for substitution are C3, C5, and C6. The hydroxyl group directs ortho (C6) and para (not available). The C2-tert-butyl group directs ortho (C3) and para (C5). The C4-tert-butyl group directs ortho (C3, C5). The combined electronic effects strongly favor substitution at C3, C5, and C6. Steric hindrance from the C2-tert-butyl group makes substitution at C3 less likely. The desired product comes from substitution at C5, while the byproduct leading to the orthoisomer comes from substitution at C6. The relative rates of reaction at these positions determine the isomeric ratio of the products.

Analysis of Reaction Conditions and Precursor Reactivity Leading to Orthoisomer Formation

Methodologies for Targeted Synthesis of this compound for Reference Standard Development

The availability of pure reference standards for impurities is a regulatory requirement for the validation of analytical methods used in quality control. synzeal.com Since isolating the orthoisomer byproduct from the main Ivacaftor synthesis mixture can be difficult and yield insufficient quantities, targeted synthesis is the preferred approach for obtaining this reference material. o2hdiscovery.co

A plausible synthetic route would be:

Synthesis of the Quinoline Core: The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid fragment is prepared via established methods, such as the Gould-Jacobs reaction. nih.govsci-hub.se This typically involves reacting an aniline with diethyl ethoxymethylene malonate, followed by a thermal or acid-catalyzed cyclization. sci-hub.se

Synthesis of the Ortho-Aminophenol Precursor: The key is the unambiguous synthesis of 3,5-di-tert-butyl-2-aminophenol. This can be achieved by starting with a molecule that directs substitution to the desired positions, such as 2-aminophenol, and then performing a directed Friedel-Crafts alkylation with a tert-butyl source. Alternatively, one could start with 3,5-di-tert-butylphenol, followed by nitration (which would preferentially occur at the ortho positions 2 or 6 due to directing effects) and subsequent reduction.

Amide Coupling: The final step is the coupling of the synthesized 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with the 3,5-di-tert-butyl-2-aminophenol. This is typically achieved using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propanephosphonic acid anhydride) under mild conditions to form the amide bond with high efficiency. nih.govacs.org

Whether generated as a byproduct or through targeted synthesis, the this compound must be isolated and purified from a complex reaction mixture. google.com High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. researchgate.net The separation of positional isomers like Ivacaftor and its orthoisomer can be challenging due to their identical mass and similar physicochemical properties. mtc-usa.com

Successful separation relies on exploiting subtle differences in their polarity and interaction with the stationary phase.

Stationary Phase Selection: Reversed-phase columns, such as those with C18 (octadecylsilane) or Phenyl-Hydride stationary phases, are commonly used. researchgate.netmtc-usa.com Phenyl-based columns can offer unique selectivity for aromatic compounds and their isomers through π-π interactions.

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (often containing a modifier like formic acid to control ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed to achieve separation. researchgate.netnih.gov The precise gradient profile, pH, and flow rate are optimized to maximize resolution between the isomer peaks.

Detection: Detection is commonly performed using UV spectroscopy. For definitive identification and characterization, especially for a reference standard, HPLC is coupled with mass spectrometry (LC-MS/MS). nih.govnih.gov

Table 2: Example Chromatographic Conditions for Separation of Ivacaftor and Related Substances

ParameterCondition 1 researchgate.netCondition 2 nih.gov
Technique HPLCHPLC
Column Phenomenex Kinetex C18 (150 x 3 mm, 2.6 µm)Not specified
Mobile Phase A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrileAcetonitrile/water: 0.1% formic acid (60:40 v/v)
Elution Isocratic (27:63, A:B)Isocratic
Flow Rate 0.25 mL/min1.0 mL/min
Detection UV, MSLC-MS
Application Separation of Ivacaftor from its degradation products, including positional isomers.Quantification of Ivacaftor and its major metabolites.

Computational Chemistry and Theoretical Conformational Analysis of Ivacaftor Orthoisomer

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and stability of a molecule.

Energetic Landscape of Conformational Isomers and Rotational Barriers

The energetic landscape of a molecule describes the potential energy of its various spatial arrangements, or conformations. The study of this landscape helps to identify the most stable conformers and the energy required to transition between them, known as rotational barriers. For the ivacaftor (B1684365) orthoisomer, a key area of conformational flexibility would be the rotation around the amide bond connecting the quinolinone and phenyl rings. Molecular mechanics calculations for a closely related analog of ivacaftor indicated a rotational barrier for the amide-quinolinone dihedral bond of over 10 kcal/mol, suggesting a relatively rigid structure. acs.org A detailed study of the orthoisomer would likely reveal a similarly complex energetic landscape, with the stability of different conformers influenced by steric hindrance and potential hydrogen bonding involving the ortho-hydroxyl group.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations offer a way to observe the movement of atoms in a molecule over time, providing a dynamic picture of its conformational flexibility. These simulations are crucial for understanding how a molecule might behave in a biological environment. MD simulations have been used to study the interaction of ivacaftor with the CFTR protein. mdpi.comnih.gov Applying MD simulations to the ivacaftor orthoisomer would allow researchers to explore its conformational space in different solvent environments and to understand how its dynamic behavior differs from the parent drug. This could provide insights into its potential interactions with biological targets and its pharmacokinetic properties.

Predictive Modeling of Spectroscopic Data and Chromatographic Properties

Computational methods can also predict various analytical properties of a molecule. For example, DFT can be used to calculate theoretical vibrational frequencies, which can then be compared to experimental infrared (IR) and Raman spectra to confirm the structure of a compound. Furthermore, computational models can aid in predicting chromatographic behavior, which is essential for developing methods to separate isomers. The development of reliable HPLC methods for the simultaneous estimation of ivacaftor and other compounds is an active area of research. researchgate.net Predictive modeling for the orthoisomer could help in designing efficient chromatographic methods for its separation and quantification as an impurity in ivacaftor drug substance.

In Silico Assessment of Isomeric Purity and Contamination Potential

In silico, or computational, tools are increasingly used in the pharmaceutical industry to assess the potential for impurities in drug substances. fda.gov The this compound is a known process-related impurity. acs.org Computational approaches can be used to evaluate the likelihood of its formation during the synthesis of ivacaftor and to understand its stability. By modeling the reaction pathways and the relative energies of intermediates and products, it is possible to estimate the potential levels of isomeric contamination. This information is vital for process optimization and for ensuring the purity and safety of the final drug product.

Analytical Control Strategies for Ivacaftor Orthoisomer in Pharmaceutical Contexts

Development and Validation of Orthoisomer-Specific Analytical Methods

The structural similarity between Ivacaftor (B1684365) and its orthoisomer necessitates the development of highly selective analytical methods capable of resolving and accurately quantifying these two compounds. The choice of method depends on the specific requirement, such as routine quality control or high-sensitivity analysis in complex biological samples.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV, PDA) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is the cornerstone for the quantitative analysis of the Ivacaftor orthoisomer in bulk drug substance and pharmaceutical formulations. researchgate.netiajps.com The development of a successful HPLC method hinges on achieving adequate chromatographic separation between the main component, Ivacaftor, and the orthoisomer impurity. nih.gov This is typically accomplished through meticulous optimization of chromatographic parameters.

Researchers have developed various reversed-phase HPLC (RP-HPLC) methods for the analysis of Ivacaftor and its related substances. wisdomlib.orgnamibian-studies.com These methods commonly employ C18 columns as the stationary phase due to their versatility and effectiveness in separating compounds of moderate polarity. iajps.comnih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govijirt.org Fine-tuning the mobile phase composition, pH, and gradient elution profile is critical for resolving the closely eluting peaks of the isomers. PDA detection offers a significant advantage over single-wavelength UV detection by providing spectral data across a range of wavelengths, which aids in peak identification and purity assessment. nih.govresearchgate.net For instance, a detection wavelength around 290-310 nm is often selected for analyzing Ivacaftor and its related compounds. researchgate.netcrsubscription.com

Validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. mdpi.comnih.gov This involves demonstrating the method's specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). iajps.comymerdigital.com Linearity is typically established over a concentration range relevant to the expected levels of the impurity. iajps.com Accuracy is confirmed through recovery studies, while precision is assessed by evaluating repeatability (intra-day) and intermediate precision (inter-day). iajps.com

Interactive Table 1: Typical HPLC-PDA Method Parameters for Ivacaftor Isomer Analysis This table represents a composite of typical parameters found in the literature for the analysis of Ivacaftor and its impurities. Specific values would be optimized for the resolution of the orthoisomer.

ParameterTypical Value / ConditionPurpose
Stationary Phase Reversed-Phase C18 or C8 column (e.g., 250mm x 4.6mm, 5µm) nih.govProvides hydrophobic surface for separation.
Mobile Phase Acetonitrile and/or Methanol with a buffered aqueous phase (e.g., phosphate (B84403) buffer) nih.govElutes components from the column; composition is optimized for resolution.
pH of Buffer Adjusted to a specific pH (e.g., 4.6 or 7.0) with an acid like orthophosphoric acid iajps.comnih.govControls the ionization state of analytes to improve peak shape and resolution.
Elution Mode Isocratic or GradientIsocratic uses a constant mobile phase composition, while gradient changes over time to improve separation of complex mixtures. iajps.com
Flow Rate 1.0 - 1.2 mL/min nih.govAffects retention time and resolution.
Detection PDA Detector set at an optimal wavelength (e.g., 255-310 nm) iajps.comresearchgate.netcrsubscription.comQuantifies the analyte and provides spectral data for peak purity analysis.
Column Temperature Ambient or controlled (e.g., 30°C) ijirt.orgAffects viscosity and retention, can improve peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification and Identification in Complex Matrices

For applications requiring higher sensitivity and specificity, such as quantifying trace levels of the orthoisomer in biological matrices like plasma, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. mdpi.comnih.gov LC-MS/MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. nih.gov This method is invaluable for therapeutic drug monitoring and pharmacokinetic studies. mdpi.comsemanticscholar.org

In an LC-MS/MS method, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then selected and fragmented in the mass spectrometer. The instrument monitors specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity. nih.gov Even though Ivacaftor and its orthoisomer have the same molecular weight, they may produce different fragmentation patterns or can be separated chromatographically before detection, allowing for their unambiguous identification and quantification. nih.gov The use of stable isotope-labeled internal standards is a common practice to enhance analytical accuracy and precision by correcting for matrix effects and variability during sample preparation. mdpi.commdpi.com

Method validation for LC-MS/MS is rigorous, ensuring linearity, accuracy, precision, and stability of the analyte under various storage and handling conditions. nih.govnih.gov The lower limit of quantification (LLOQ) is a critical parameter, and modern LC-MS/MS methods can achieve LLOQs in the low ng/mL range, making them suitable for detecting minute quantities of impurities. nih.govjapsonline.com

Interactive Table 2: Representative LC-MS/MS Method Parameters for Ivacaftor Analysis This table illustrates typical parameters used in LC-MS/MS methods for Ivacaftor, which would be adapted for specific orthoisomer detection.

ParameterTypical Value / ConditionPurpose
Chromatography UHPLC/HPLC with a reversed-phase column nih.govRapid and efficient separation prior to mass detection.
Ionization Source Electrospray Ionization (ESI), positive or negative modeCreates charged ions from the analyte molecules for MS analysis.
Mass Analyzer Triple Quadrupole (QqQ) nih.govAllows for MS/MS experiments for high selectivity.
Detection Mode Multiple Reaction Monitoring (MRM) nih.govHighly specific detection by monitoring a unique fragmentation of the precursor ion.
Internal Standard Deuterated Ivacaftor (e.g., Ivacaftor-d9) mdpi.comCorrects for variability in sample processing and matrix effects, improving accuracy.
LLOQ 0.01 - 0.1 µg/mL (can be lower) nih.govnih.govDefines the lowest concentration that can be reliably quantified.

Impurity Profiling and Threshold Determination in Ivacaftor Manufacturing Processes

Impurity profiling is the systematic identification, characterization, and quantification of all potential and actual impurities in an API. bioagilytix.com For Ivacaftor, this includes starting materials, by-products, intermediates, degradation products, and isomeric impurities like the orthoisomer. americanpharmaceuticalreview.comnih.gov A comprehensive impurity profile is a critical quality attribute (CQA) that ensures the consistency and safety of the manufacturing process. bioagilytix.com

The this compound is a potential process-related impurity that could arise from isomeric contaminants in the starting materials. nih.gov Its presence must be monitored and controlled. Regulatory agencies require that impurities above a certain threshold be reported, identified, and qualified (i.e., their safety established). The ICH Q3A(R2) guideline provides a framework for these thresholds. For a new API, the identification threshold is typically 0.10% or a daily intake of 1.0 mg, whichever is lower. Any impurity exceeding this level must be structurally characterized. The qualification threshold, above which an impurity's biological safety must be established, is generally higher.

Analytical methods, primarily HPLC, are used to monitor the levels of the orthoisomer in each batch of Ivacaftor produced. The results are compared against the established specifications to ensure the impurity does not exceed the qualified limit. Reference standards for the this compound are essential for the accurate identification and quantification of this impurity during routine quality control. pharmaffiliates.comaxios-research.com

Strategies for Minimizing Orthoisomer Content through Process Chemistry Optimization

The most effective strategy for controlling the this compound is to prevent its formation during the synthesis of the API. This is achieved through careful process chemistry optimization, focusing on the synthetic steps where the isomer is most likely to be generated. The synthesis of Ivacaftor generally involves the amide coupling of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety with an aminophenol derivative, specifically 5-amino-2,4-di-tert-butylphenol (B1521839). nih.gov

The formation of the this compound would likely result from the presence of the corresponding ortho-aminophenol isomer (3-amino-2,6-di-tert-butylphenol) as a contaminant in the 5-amino-2,4-di-tert-butylphenol starting material. Therefore, minimizing the orthoisomer content in the final product relies on:

High-Purity Starting Materials: Implementing stringent quality control on the aminophenol starting material to ensure it is free from significant levels of its ortho isomer.

Regioselective Synthesis: Designing the synthetic route for the aminophenol intermediate to be highly regioselective, favoring the formation of the desired isomer over others. This involves controlling reaction conditions such as temperature, pressure, catalysts, and the order of reagent addition during the nitration and subsequent reduction steps used to create the aminophenol.

Purification Strategies: Developing effective purification methods, such as recrystallization or chromatography, for key intermediates or the final API to remove any orthoisomer that may have formed. deskera.com Optimizing the solvent system and temperature profile during crystallization can significantly enhance the removal of structurally similar impurities.

By integrating these process controls with robust analytical monitoring, manufacturers can ensure that the level of this compound in the final API is consistently maintained below the required safety thresholds. deskera.com

Future Perspectives in Orthoisomer Research and Development

Advancements in Analytical Technologies for Enhanced Isomeric Purity Assessment

The ability to separate and quantify structurally similar isomers is a significant challenge in pharmaceutical analysis. sustainability-directory.com Traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) have long been the foundation of pharmaceutical analysis for characterizing APIs, impurities, and degradation products. ijpsjournal.com However, the demand for greater precision and sensitivity in distinguishing isomers has spurred the development of more advanced technologies.

Modern analytical laboratories are increasingly adopting a suite of high-powered systems to streamline workflows and gain deeper insights into molecular structures. spectroscopyonline.com For instance, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and versatile technique widely used for the quantification of Ivacaftor (B1684365) and its metabolites in various biological matrices. nih.govnih.govjapsonline.com The development of LC-MS/MS methods with short run times (e.g., 6 minutes) and simple sample preparation protocols enables the simultaneous quantification of multiple CFTR modulators. nih.govnih.gov

To address the specific challenges of isomer separation, several advanced techniques are being explored:

Chiral Chromatography: While Ivacaftor is achiral, the broader class of CFTR modulators includes chiral compounds like Tezacaftor, where controlling stereoisomerism is critical. europa.eu Chiral chromatography, using either a chiral stationary phase (CSP) or a chiral mobile phase additive, is the primary method for separating enantiomers. eijppr.com The principle relies on the formation of transient diastereomeric complexes between the analyte and the CSP, leading to different retention times. eijppr.com Techniques combining chiral and achiral chromatography in series are also being developed to resolve complex mixtures of stereoisomers. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC): SFC is an excellent methodology for separating all types of isomers, including chiral compounds when used with a chiral stationary phase. scirp.org It often provides faster separations compared to HPLC. scirp.org

Advanced Spectroscopic Methods: Novel approaches are emerging that couple advanced spectroscopy with machine learning to enhance isomer discrimination. europeanpharmaceuticalreview.com One such method uses Surface-Enhanced Raman Scattering (SERS) with gold nanoparticles, which has demonstrated the ability to provide rapid and ultrasensitive differentiation of closely related structural, geometric, and optical isomers. europeanpharmaceuticalreview.com Another promising technology is Molecular Rotational Resonance (MRR) spectroscopy, which provides clear structural information on isomers directly within a mixture, potentially eliminating the need for chromatographic separation. spectroscopyonline.com

These advancements are crucial for establishing the purity of an intended isomer and ensuring that unwanted isomers, which could have different pharmacological or toxicological profiles, are absent or controlled within acceptable limits.

Analytical Technology Principle of Operation Relevance to Isomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC/RP-HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. ijpsjournal.comnamibian-studies.comRoutinely used for assay and impurity profiling of Ivacaftor; can separate positional isomers with optimized methods. namibian-studies.comjetir.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of LC with the mass analysis capabilities of MS for highly sensitive and selective quantification. ijpsjournal.comEnables simultaneous quantification of Ivacaftor and its metabolites; crucial for pharmacokinetic studies and detecting trace-level impurities. nih.govnih.gov
Chiral Chromatography (HPLC & SFC) Utilizes a chiral stationary phase (CSP) to form transient diastereomeric complexes with enantiomers, allowing for their separation. eijppr.comEssential for separating enantiomers of chiral drugs; applicable to related CFTR modulators and potential chiral derivatives of Ivacaftor. europa.eueijppr.com
Molecular Rotational Resonance (MRR) Spectroscopy Measures the rotational transitions of molecules in the gas phase, providing a unique spectral fingerprint for each isomer. spectroscopyonline.comOffers unambiguous structural identification of isomers within mixtures without requiring prior separation, streamlining analysis. spectroscopyonline.com
Surface-Enhanced Raman Scattering (SERS) with Machine Learning Enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces, with machine learning used to differentiate subtle spectral differences between isomers. europeanpharmaceuticalreview.comProvides a rapid and ultrasensitive method for discriminating between various types of isomers (structural, geometric, optical). europeanpharmaceuticalreview.com

Development of Novel Synthetic Methodologies for Improved Isomeric Selectivity in Ivacaftor Production

The synthesis of Ivacaftor is a convergent process, typically involving the creation of a quinolone carboxylic acid fragment and a substituted aminophenol fragment, followed by their coupling. sci-hub.seacs.org A key challenge in the synthesis is controlling the formation of potential positional isomers, particularly on the di-tert-butyl-hydroxyphenyl moiety.

Several synthetic routes to Ivacaftor have been published in patents and scientific literature, often focusing on alternative pathways to the core fragments. acs.orggoogle.com Initial routes involved the reaction of diethyl ethoxymethylene malonate with aniline (B41778), followed by cyclization to form the quinolone ring. sci-hub.se The aminophenol piece has been synthesized from 3-aminophenol (B1664112) via acylation and subsequent electrophilic alkylation with t-BuOH. acs.org

Improving isomeric selectivity is a primary goal of process development. Unwanted side products, such as the formation of a "4-isomer," have been reported, with their prevalence depending on the reaction conditions and reagents used. sci-hub.se For example, the choice of activating agents in certain steps can influence the ratio of isomeric products. sci-hub.se A second-generation route from Vertex modified the coupling strategy to use a protected phenol (B47542), which eliminated the need for chromatography to remove an isomeric nitrocarbonate impurity by allowing for its isolation via crystallization. acs.org

Future development in this area focuses on several key strategies:

Stereoselective and Regioselective Synthesis: Employing advanced organic synthesis techniques to precisely control where chemical groups are added to a molecule. This includes the use of directing groups, specific catalysts, and optimized reaction conditions (temperature, solvent, pressure) to favor the formation of the desired isomer over others.

Continuous Flow Chemistry: This modern manufacturing approach offers enhanced control over reaction parameters, leading to improved safety, consistency, and yield. researchgate.netdntb.gov.ua A multi-step continuous flow synthesis for Ivacaftor has been developed, demonstrating the feasibility of this technology for producing the drug on a laboratory scale. researchgate.netdntb.gov.ua This precise control can be leveraged to minimize the formation of isomeric byproducts.

Catalysis: The development of novel catalysts, including chiral catalysts for related compounds, can guide reactions toward a specific isomeric outcome with high efficiency. eijppr.com While Ivacaftor is not chiral, the principles of catalytic control are directly applicable to achieving high regioselectivity in the aromatic substitution steps, thus preventing the formation of positional isomers.

Synthetic Strategy Description Potential for Isomeric Selectivity
Convergent Synthesis (Vertex Initial Route) A 3-step synthesis of the quinolone carboxylic acid followed by coupling with 5-amino-2,4-di-tert-butylphenol (B1521839). sci-hub.seSelectivity can be challenging; certain activating agents were found to increase levels of an unwanted positional "4-isomer". sci-hub.se
Protected Intermediate Strategy (Vertex Second Route) Coupling is performed with a protected phenol (methyl carbonate), followed by deprotection as the final step. acs.orgImproved selectivity by allowing the desired nitrocarbonate intermediate to be isolated via crystallization, removing the isomeric impurity without chromatography. acs.org
Witkop–Winterfeldt Oxidation An alternative approach to form the quinoline (B57606) ring system through the ozone oxidation of an indolyl group. mdpi.comOffers a different pathway to the quinolone core, potentially avoiding isomer-forming conditions of other methods.
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream rather than a batch reactor, allowing for precise control of conditions. researchgate.netdntb.gov.uaEnhanced control over temperature, mixing, and reaction time can minimize side reactions and improve the yield of the desired isomer. researchgate.net

Q & A

Q. What steps ensure reproducibility of this compound’s effects in heterogeneous CFTR mutation models?

  • Methodological Answer : Standardize mutation-specific models (e.g., CRISPR-edited isogenic cell lines) and culture conditions (e.g., media composition, passage number). Publish step-by-step protocols on protocols.io . Use public datasets (e.g., CFTR-2 database) to benchmark results. Replicate key findings in ≥3 independent labs .

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